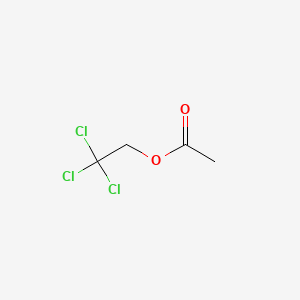
2-(3-Cloro-2-hidroxipropil)isoindolina-1,3-diona
Descripción general
Descripción
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, also known as CHIPID, is a compound that has a wide range of applications in scientific research. It is a cyclic organic compound with a molecular formula of C7H7ClO3. CHIPID has been used in numerous scientific studies for its unique properties, including its ability to act as a reducing agent, to increase the solubility of compounds, and to aid in the synthesis of complex molecules. CHIPID has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
La estructura única de la 2-(3-Cloro-2-hidroxipropil)isoindolina-1,3-diona la convierte en un intermedio valioso en la síntesis farmacéutica. Su reactividad permite la creación de diversos derivados que pueden utilizarse como agentes terapéuticos. La capacidad del compuesto para interactuar con los objetivos biológicos se está explorando para su posible uso en medicamentos .
Herbicidas
La investigación ha indicado que los derivados de la isoindolina-1,3-diona presentan propiedades herbicidas. Esta aplicación es particularmente importante en el desarrollo de nuevos herbicidas más eficientes y respetuosos con el medio ambiente. El modo de acción del compuesto implica la interrupción del crecimiento de las plantas no deseadas sin afectar a los cultivos deseados .
Colorantes y Tintes
Los derivados de la isoindolina-1,3-diona se utilizan en la síntesis de colorantes y tintes. Su estructura química permite una pigmentación estable, que es esencial en diversas industrias, como la textil y la de las tintas. La capacidad del compuesto para producir una amplia gama de colores lo convierte en una opción versátil para los fabricantes .
Aditivos para Polímeros
El compuesto sirve como precursor de aditivos en la síntesis de polímeros. Estos aditivos pueden mejorar las propiedades físicas de los polímeros, como la flexibilidad, la durabilidad y la resistencia a la degradación. Esta aplicación es crucial en la producción de materiales de alto rendimiento para diversas aplicaciones .
Síntesis Orgánica
En química orgánica, la this compound se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas. Su reactividad permite la formación de estructuras diversas, que son esenciales en el descubrimiento de nuevos compuestos con propiedades únicas .
Materiales Fotocromáticos
El compuesto se está investigando para su uso en materiales fotocromáticos. Estos materiales cambian de color cuando se exponen a la luz, lo que tiene aplicaciones prácticas en gafas de sol, ventanas y tecnologías de visualización. La capacidad de los derivados de la isoindolina-1,3-diona de sufrir cambios reversibles de color al exponerse a la luz es un área prometedora de estudio .
Mecanismo De Acción
Target of Action
It is used to prepare diplogelasinospora grovesii imi 171018, a new whole cell biocatalyst for the stereoselective reduction of ketones .
Mode of Action
It is known that the presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction .
Action Environment
It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Propiedades
IUPAC Name |
2-(3-chloro-2-hydroxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVYEPWGIQEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294241 | |
| Record name | 1-chloro-3-phthalimido-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19667-37-9 | |
| Record name | NSC95431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-phthalimido-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLORO-2-HYDROXYPROPYL)-PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














